4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is classified as a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory and analgesic effects. The compound's unique structure, featuring a trifluoromethyl group and a cyclopropyl ring, contributes to its pharmacological properties.
The compound is cataloged under several identifiers, including the CAS number 1006447-79-5 and the MDL number MFCD03419740. It is available from various chemical suppliers, including VWR International and Apollo Scientific, which provide it for research purposes. The molecular formula of this compound is , indicating the presence of chlorine, fluorine, and nitrogen atoms in its structure .
The synthesis of 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multi-step organic reactions. Common methods include:
Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly influence yield and purity. For instance, using polar aprotic solvents may enhance the solubility of reactants and facilitate better reaction kinetics.
This compound can participate in various chemical reactions typical for pyrazole derivatives:
Reactions often require specific conditions to optimize yields, such as controlling pH levels or employing specific catalysts to favor desired pathways.
The mechanism of action for 4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is primarily linked to its interaction with biological targets involved in inflammatory processes. It may inhibit certain enzymes or receptors associated with pain signaling pathways:
Relevant analyses such as melting point determination or spectral analysis (NMR, IR) can provide further insights into its physical properties.
4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has potential applications in:
Retrosynthetic deconstruction of [4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid focuses on strategic disconnections to simplify precursor selection. Pathway A (Fig. 1) prioritizes pyrazole ring formation first, identifying two key fragments: (i) cyclopropyl-substituted 1,3-dicarbonyl equivalents (e.g., β-keto esters with cyclopropyl groups) for cyclocondensation with hydrazine derivatives, and (ii) haloacetic acid for N-alkylation. Pathway B reverses this sequence, starting with N-alkylation of preformed pyrazole cores using ethyl chloroacetate, followed by ester hydrolysis. Pathway B benefits from commercial availability of intermediates like ethyl chloroacetate but requires stringent regiocontrol during N-alkylation due to pyrazole tautomerism. Both routes converge on the critical need for regioselective installation of the trifluoromethyl and cyclopropyl groups prior to ring closure or alkylation [4] [10].
Table 1: Key Intermediates in Retrosynthetic Pathways
Pathway | Key Disconnection | Intermediate | Role |
---|---|---|---|
A | Pyrazole ring formation | Ethyl 3-cyclopropyl-3-oxopropanoate | 1,3-Dicarbonyl equivalent |
A | N-Alkylation | Chloroacetic acid | Alkylating agent |
B | N-Alkylation | 4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | Pyrazole core |
B | Ester hydrolysis | Ethyl [4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | Carboxylic acid precursor [10] |
Cyclopropylation demands precise steric and electronic control. Copper-mediated cross-coupling of cyclopropylboronic acids with halogenated pyrazole precursors achieves C5-cyclopropylation with >85% regioselectivity. This leverages the pyrazole ring’s inherent electronic bias, where C5 is more electrophilic than C4 under transition metal catalysis. For trifluoromethylation, Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis selectively installs CF₃ at C3, exploiting the C3 position’s nucleophilic character in deprotonated pyrazoles. Direct electrophilic trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzo-furanium tetrafluoroborate) is viable but requires anhydrous conditions to suppress hydrolysis. Critical to both modifications is sequential addition: cyclopropylation precedes trifluoromethylation to avoid side reactions from the strong electron-withdrawing effect of CF₃, which deactivates the ring toward further substitution [1] [4] [10].
N-Alkylation faces challenges from competing O-alkylation and regioisomer formation in unsymmetrical pyrazoles. Brønsted acid catalysis (e.g., camphorsulfonic acid, CSA) activates carbonyl electrophiles for efficient N-alkylation under mild conditions. In acetic acid linker attachment, CSA-catalyzed reactions between pyrazole and trichloroacetimidate esters (e.g., ethyl trichloroacetimidate) yield N1-alkylated products at 60–75% efficiency, minimizing di-alkylated byproducts. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in biphasic systems enhance alkyl halide reactivity, particularly for ethyl chloroacetate, achieving conversion rates >90% at 80°C. For regiocontrol, steric effects dominate: 3,5-disubstituted pyrazoles favor N1-alkylation due to lower steric hindrance, producing ≥5:1 regiomeric ratios (Table 2) [5] [9].
Table 2: Catalytic N-Alkylation Performance
Catalyst | Electrophile | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (N1:N2) |
---|---|---|---|---|---|
CSA (20 mol%) | Ethyl trichloroacetimidate | 25 | 4 | 77 | - |
TBAB (10 mol%) | Ethyl chloroacetate | 80 | 6 | 92 | - |
None | Ethyl chloroacetate | 100 | 12 | 45 | 1:1.3 |
CSA (20 mol%) | Phenethyl trichloroacetimidate | 25 | 4 | 77 | 2.5:1 (3-Me-5-Ph-pyrazole) [5] |
Solvent-free microwave irradiation drastically accelerates key steps, reducing reaction times from hours to minutes while improving atom economy. Pyrazole cyclocondensation under solvent-free conditions with ZnO nanoparticles (10 mol%) at 80°C achieves 95% conversion in 15 min versus 12 h conventionally. For N-alkylation, microwave irradiation (120°C, 1 min) of pyrazole and phenyl glycidyl ether in solvent-free systems delivers 53% yield, comparable to 82% from 12-hour thermal methods but with 99% lower energy input. Critical parameters include:
Table 3: Microwave vs. Conventional Synthesis Optimization
Reaction Step | Conditions | Time | Yield (%) | Energy Use (kJ/mol) |
---|---|---|---|---|
Pyrazole cyclization | Solvent-free, Δ, 80°C | 12 h | 82 | 850 |
Pyrazole cyclization | Solvent-free, MW, 80°C | 15 min | 95 | 45 |
N-Alkylation | DCE, Δ, 60°C | 12 h | 82 | 720 |
N-Alkylation | Solvent-free, MW, 120°C | 1 min | 53 | 7.2 [9] |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8